molecular formula C8H13BO2 B1284200 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 347389-74-6

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1284200
CAS No.: 347389-74-6
M. Wt: 152 g/mol
InChI Key: ZEOXJIIUMORBNN-UHFFFAOYSA-N
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Description

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C8H13BO2. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by its ethynyl group attached to a boron atom, which is further stabilized by a dioxaborolane ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an ethynylating agent. The reaction typically involves the use of a palladium catalyst and a base under inert conditions to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Radical Initiators: Used in addition reactions.

    Bases: Such as potassium carbonate, used to facilitate substitution reactions.

Major Products:

Scientific Research Applications

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the activation of the ethynyl group, which can then participate in various chemical reactions. The boron atom in the dioxaborolane ring stabilizes the intermediate species formed during these reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic and steric effects of the dioxaborolane ring .

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Vinylboronic Acid Pinacol Ester
  • Allylboronic Acid Pinacol Ester

Comparison: 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its ethynyl group, which provides distinct reactivity compared to similar compounds. While other boronic acid pinacol esters like vinylboronic acid pinacol ester and allylboronic acid pinacol ester are used in similar coupling reactions, the presence of the ethynyl group in this compound allows for additional types of reactions, such as radical additions .

Properties

IUPAC Name

2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h1H,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOXJIIUMORBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579181
Record name 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347389-74-6
Record name 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key reaction that 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane readily undergoes?

A1: this compound readily undergoes radical addition reactions with polyhaloalkanes. [, ] For example, it reacts with bromotrichloromethane in the presence of a radical initiator. [, ] This reaction highlights the compound's utility in forming new carbon-carbon bonds via radical pathways.

Q2: What makes perfluoroalkyl iodides particularly interesting in reactions with this compound?

A2: Perfluoroalkyl iodides demonstrate interesting reactivity with this compound. [, ] The presence of fluorine atoms in perfluoroalkyl groups can significantly alter the electronic and steric properties of molecules, influencing their reactivity and potentially leading to unique reaction outcomes compared to non-fluorinated analogues.

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